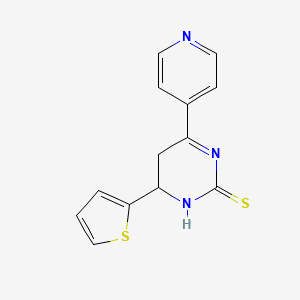
4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione is a heterocyclic compound that features both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione typically involves the condensation of pyridine-4-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a base like sodium hydroxide to form the desired dihydropyrimidine-thione compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or halides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine: Lacks the thione group, which may affect its reactivity and biological activity.
4-(Pyridin-4-yl)-6-(thiophen-2-yl)-pyrimidine: A fully aromatic analog that may have different electronic properties.
4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-one: Contains a carbonyl group instead of a thione, which can influence its chemical behavior.
Uniqueness
4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione is unique due to the presence of both pyridine and thiophene rings, as well as the thione group. This combination of structural features imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
CAS No. |
89566-94-9 |
|---|---|
Molecular Formula |
C13H11N3S2 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-pyridin-4-yl-6-thiophen-2-yl-5,6-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H11N3S2/c17-13-15-10(9-3-5-14-6-4-9)8-11(16-13)12-2-1-7-18-12/h1-7,11H,8H2,(H,16,17) |
InChI Key |
SJDBJJXPFWEHGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)N=C1C2=CC=NC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
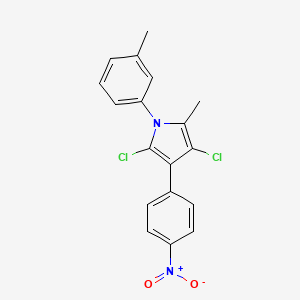
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
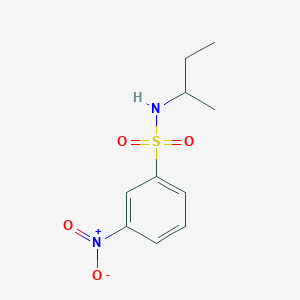
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
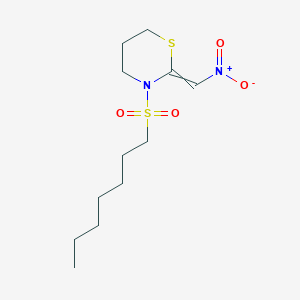

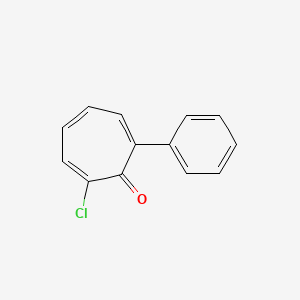
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)
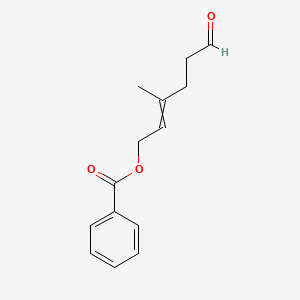
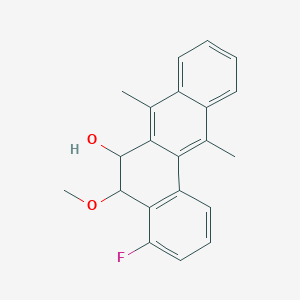
silane](/img/structure/B14387275.png)
